7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3-phenyl-4H-chromen-4-one
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Overview
Description
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-4-one core, which is a fused ring system containing both benzene and pyrone rings, and it is substituted with a 4-methoxyphenyl group and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3-phenyl-4H-chromen-4-one can be achieved through a multi-step process involving the following key steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization.
Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and aluminum chloride as a catalyst.
Formation of the 2-Oxoethoxy Linker: The 2-oxoethoxy linker can be formed by reacting the intermediate with ethyl chloroformate in the presence of a base, such as triethylamine.
Final Coupling Step: The final step involves coupling the intermediate with phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous-flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3-phenyl-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3-phenyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties. It has shown potential in preclinical studies for the treatment of various cancers.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as kinases and proteases, inhibiting their activity by binding to their active sites.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation. For example, it may inhibit the PI3K/Akt pathway, leading to reduced cell survival and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one: A structurally similar compound with a hydroxyl group instead of the 2-oxoethoxy linker.
4-(4-Methoxyphenyl)-4-oxobutanoic acid: Another compound with a 4-methoxyphenyl group but different core structure.
Uniqueness
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3-phenyl-4H-chromen-4-one is unique due to its specific substitution pattern and the presence of both a chromen-4-one core and a 2-oxoethoxy linker. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O5/c1-27-18-9-7-17(8-10-18)22(25)15-28-19-11-12-20-23(13-19)29-14-21(24(20)26)16-5-3-2-4-6-16/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWQSGGFHABTIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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